molecular formula C8H16O3 B13285506 3-Hydroxy-2,4-dimethylhexanoic acid

3-Hydroxy-2,4-dimethylhexanoic acid

Cat. No.: B13285506
M. Wt: 160.21 g/mol
InChI Key: DVRYGUNNYGDXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2,4-dimethylhexanoic acid is a chiral β-hydroxy acid with the molecular formula C8H16O3 and an average mass of 160.21 g/mol . This compound features multiple stereocenters, and it is often studied and supplied as a specific diastereomer or a mixture thereof, which is critical for its application in asymmetric synthesis . Its structure makes it a valuable synthetic building block for constructing complex natural product frameworks. Research indicates that analogous β-hydroxy acid subunits are incorporated into cyclic depsipeptides isolated from marine organisms, such as callipeltin A and stereocalpin A, which have demonstrated significant biological activities, including cytotoxicity against human carcinoma cell lines . These complex peptides are of fundamental interest for medicinal chemistry and pharmacology . As a component of lipopeptides, this and similar hydroxy acids contribute to the properties of metabolites studied for their antitumor, anti-inflammatory, and antifungal activities . This product is intended for use in laboratory research, such as in method development for organic synthesis, exploration of structure-activity relationships in peptide chemistry, and as a standard in analytical studies. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-hydroxy-2,4-dimethylhexanoic acid

InChI

InChI=1S/C8H16O3/c1-4-5(2)7(9)6(3)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11)

InChI Key

DVRYGUNNYGDXGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(C)C(=O)O)O

Origin of Product

United States

Chemical Synthesis and Methodologies for 3 Hydroxy 2,4 Dimethylhexanoic Acid

Advanced Organic Synthesis Approaches

The construction of the 3-Hydroxy-2,4-dimethylhexanoic acid structure is approached through several advanced synthetic routes, focusing on the precise installation of stereocenters. These methods range from diastereoselective reactions that rely on existing stereocenters to guide the formation of new ones, to powerful asymmetric techniques that create chirality from achiral precursors.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis is fundamental in constructing specific stereoisomers of this compound. These strategies leverage the steric and electronic properties of the substrate or a chiral auxiliary to control the formation of new chiral centers relative to existing ones.

One common approach is the enolate hydroxylation of a chiral ester. For instance, a chiral ester derived from a suitable precursor can be converted into its enolate, which then reacts with an electrophilic oxygen source, such as a Davis oxaziridine. The existing chirality in the molecule directs the approach of the hydroxylating agent, leading to the formation of one diastereomer in preference to others. nsf.gov This method offers high levels of 1,3-asymmetric induction. nsf.gov

Another powerful strategy is the decarboxylative aldol (B89426) reaction, which can provide access to anti-β-hydroxy-α-amino acids with complete diastereoselectivity under mild, metal-free conditions. acs.org While applied to amino acids, the principle of using a malonic acid half-ester derivative to react with an aldehyde demonstrates a powerful method for controlling the relative stereochemistry between a newly formed hydroxyl group and an adjacent carbon. acs.org These methods are operationally simple and can often be performed in the presence of air. acs.org

Strategy Key Reagents/Principles Outcome Reference
Enolate HydroxylationChiral ester, Strong base (e.g., LHMDS), Davis oxaziridineHigh anti-selectivity for the new hydroxyl group. nsf.gov
Decarboxylative Aldolα-amidohemimalonates, Aldehydes, Organic baseHigh diastereoselectivity for anti-β-hydroxy esters. acs.org

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a direct route to enantiomerically pure compounds from achiral or racemic starting materials, often employing chiral catalysts or auxiliaries.

Evans' asymmetric alkylation is a cornerstone of asymmetric synthesis and is highly applicable for establishing the stereocenters at the C-2 and C-4 positions of the target molecule. This method utilizes a temporary chiral auxiliary, typically an oxazolidinone, which is attached to a carboxylic acid derivative.

The synthesis of a closely related compound, (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, effectively demonstrates this methodology. nih.gov In this type of synthesis, an N-acyloxazolidinone is deprotonated with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form a rigid, chelated (Z)-enolate. nih.gov The chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (an alkyl halide) to approach from the less sterically hindered face. This results in a highly diastereoselective alkylation. After the desired alkyl group is installed, the chiral auxiliary can be cleaved under mild conditions (e.g., with lithium hydroperoxide) to reveal the chiral carboxylic acid, and the auxiliary can be recovered. nih.gov

Following the establishment of certain stereocenters, others can be set with high precision using reactions like asymmetric hydrogenation. For the synthesis of related β-hydroxy acids, an anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester intermediate serves as a key step. nih.gov

In this process, a β-keto ester is subjected to hydrogenation using a chiral catalyst, such as a ruthenium- or rhodium-based complex with chiral ligands. The catalyst coordinates to the substrate in a specific orientation, delivering hydrogen to one face of the ketone carbonyl preferentially. This leads to the formation of the hydroxyl group with a specific stereochemistry relative to the adjacent chiral center, resulting in a high diastereomeric excess of the anti-product. nih.gov

Multi-Step Synthetic Sequences (e.g., via Ketone Intermediate Reduction)

Multi-step synthetic sequences are common for building complex molecules like this compound. A frequently employed strategy involves the creation of a ketone intermediate which is subsequently reduced to the desired secondary alcohol.

A plausible route begins with an aldol reaction. For example, the lithium enolate of ethyl propionate (B1217596) can be reacted with 2-methylbutanal. This reaction forms a β-hydroxy ester, which can then be oxidized (e.g., using PCC or a Swern oxidation) to the corresponding β-keto ester. This ketone intermediate is a crucial precursor. The stereochemistry of the final hydroxyl group is then set by a diastereoselective reduction of the ketone. Depending on the reducing agent chosen (e.g., sodium borohydride, or bulkier reagents like L-Selectride), different diastereomers of the target this compound can be favored. Subsequent hydrolysis of the ester yields the final carboxylic acid. Reductive aldol reactions are also a viable strategy for producing β-hydroxy ketones as precursors. researchgate.net

Step Reaction Type Reagents Intermediate/Product
1Aldol ReactionEthyl propionate, LDA, 2-methylbutanalEthyl 3-hydroxy-2,4-dimethylhexanoate
2OxidationPCC or Swern Oxidation reagentsEthyl 2,4-dimethyl-3-oxohexanoate
3Ketone ReductionNaBH₄ or L-SelectrideEthyl 3-hydroxy-2,4-dimethylhexanoate
4HydrolysisLiOH, H₂OThis compound

Synthesis from Halogenated Precursors (e.g., 2-bromo-4-methylhexane)

Halogenated alkanes are versatile starting materials in organic synthesis. While not providing inherent stereocontrol, they serve as useful handles for carbon-carbon bond formation.

One approach involves the conversion of a halogenated precursor, such as 2-bromo-4-methylhexane (B13611866), into an organometallic nucleophile. For instance, reacting 2-bromo-4-methylhexane with magnesium metal in dry ether forms the corresponding Grignard reagent. gauthmath.com While reacting this Grignard reagent with carbon dioxide would yield 2,4-dimethylhexanoic acid, accessing the 3-hydroxy variant requires a different electrophile. gauthmath.com A reaction with an epoxide like glycidol, followed by oxidation, could establish the required framework.

A more direct and powerful method for this transformation is the Reformatsky reaction . byjus.comorganic-chemistry.org This reaction involves the treatment of an α-haloester with a carbonyl compound in the presence of metallic zinc. byjus.com To synthesize this compound, one could react 2-methylbutanal with an α-bromoester, such as ethyl 2-bromopropanoate, and zinc dust. The zinc inserts into the carbon-bromine bond of the ester to form an organozinc enolate. organic-chemistry.org This enolate, being relatively stable and less basic than a lithium enolate, then adds to the carbonyl group of 2-methylbutanal. organic-chemistry.orgbeilstein-journals.org An acidic workup protonates the resulting alkoxide to give the β-hydroxy ester, which can be hydrolyzed to the final product. This method constructs the C3-C4 bond and the C3 hydroxyl group in a single, effective step. byjus.com

Enzymatic and Biocatalytic Synthesis of this compound

The enzymatic and biocatalytic production of this compound represents a promising alternative to traditional chemical synthesis, offering the potential for high stereoselectivity and environmentally benign reaction conditions. The primary focus in this area has been on the utilization of complex enzyme systems, particularly polyketide synthases.

Polyketide synthases (PKSs) are multi-domain enzymes that function as molecular assembly lines to construct complex natural products from simple acyl-CoA precursors. The modular nature of Type I PKSs, in particular, makes them amenable to engineering for the production of novel or rare molecules like this compound.

The engineering of Type I Polyketide Synthases (T1PKSs) has been a key strategy for the directed biosynthesis of specific polyketide structures. By manipulating the genetic code of these enzymatic complexes, scientists can control the selection and processing of building blocks to create desired molecules. For instance, the biosynthesis of a molecule with the backbone of this compound would involve the strategic assembly of a specific starter unit and two extender units.

Researchers have successfully engineered PKS modules to alter their substrate specificity and stereochemical control. This is often achieved by swapping entire domains or modules between different PKS systems or by introducing point mutations in key catalytic domains. The goal is to create a novel PKS assembly line that specifically recognizes and incorporates the necessary precursors—a propionyl-CoA starter unit and two methylmalonyl-CoA extender units—and then processes the growing polyketide chain to yield the desired this compound structure.

A critical aspect of engineering PKS pathways is understanding and manipulating the substrate specificity of the acyltransferase (AT) domains. These domains are responsible for selecting the correct starter and extender units from the cellular pool of acyl-CoAs. The AT domain of the loading module must be specific for propionyl-CoA, while the AT domains of the subsequent extension modules need to select for methylmalonyl-CoA to introduce the methyl groups at the C2 and C4 positions.

Studies into the substrate specificity of AT domains have revealed that while they are generally selective, some exhibit a degree of flexibility. This promiscuity can be exploited to generate novel polyketides. By supplying engineered PKS systems with different acyl-CoA analogues, researchers can probe the limits of substrate tolerance and identify mutations that can shift specificity towards the desired building blocks for the synthesis of this compound.

For the efficient production of engineered polyketides, the PKS enzymes must be expressed in a suitable host organism. Escherichia coli and various yeast strains are commonly used as heterologous hosts due to their well-understood genetics and rapid growth. However, the expression of large, multi-domain PKS enzymes can be challenging.

Optimization strategies are therefore crucial and include:

Codon Optimization: Adapting the DNA sequence of the PKS genes to match the codon usage of the expression host to improve translation efficiency.

Promoter Engineering: Using strong, inducible promoters to control the timing and level of PKS expression.

Precursor Supply: Engineering the host's metabolism to increase the intracellular concentration of the required propionyl-CoA and methylmalonyl-CoA precursors. This can involve the overexpression of key enzymes in precursor biosynthetic pathways.

Successful optimization of these factors is essential to achieve high titers and yields of the target molecule, this compound, in a fermentative process.

Beyond the complex machinery of PKSs, other biocatalytic approaches are being explored for the synthesis of this compound. These methods often involve the use of isolated enzymes to perform specific chemical transformations with high precision.

Stereochemical Investigations of 3 Hydroxy 2,4 Dimethylhexanoic Acid

Characterization and Resolution of Diastereomers

The resolution of a mixture of diastereomers into its individual components is typically achieved through chromatographic techniques. Methods such as column chromatography or high-performance liquid chromatography (HPLC) are often employed, leveraging the differences in polarity and interaction with the stationary phase among the diastereomers to achieve separation. The successful isolation of each diastereomer allows for their individual characterization using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural nuances between diastereomers. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), the relative stereochemistry of the chiral centers can often be determined.

Table 1: Physicochemical Properties of 3-Hydroxy-2,4-dimethylhexanoic Acid

PropertyValue
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
IUPAC Name This compound
InChI InChI=1S/C8H16O3/c1-4-5(2)7(9)6(3)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11)
InChIKey DVRYGUNNYGDXGJ-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(C(C)C(=O)O)O

This data is computationally generated and provided for informational purposes.

Enantioselective Synthesis and Separation Techniques

The synthesis of specific stereoisomers of this compound requires enantioselective methods that can control the formation of the chiral centers. Chiral auxiliaries or catalysts are often employed to direct the reaction pathway towards the desired stereoisomer, resulting in a product with high enantiomeric excess.

Once synthesized, the separation of enantiomers, which have identical physical properties in a non-chiral environment, necessitates the use of chiral separation techniques. Chiral HPLC, utilizing a chiral stationary phase (CSP), is a common and effective method for resolving enantiomeric mixtures. The differential interaction of the enantiomers with the CSP allows for their separation and quantification. Other techniques, such as the formation of diastereomeric salts with a chiral resolving agent followed by fractional crystallization, can also be employed.

Configurational Assignment and Elucidation of Stereochemical Relationships

The final and definitive step in the stereochemical investigation of this compound is the assignment of the absolute and relative configuration of its chiral centers.

Determination of Absolute and Relative Stereochemistry of Chiral Centers

The determination of the absolute stereochemistry, which describes the R/S configuration of each chiral center, often requires more advanced analytical techniques. X-ray crystallography of a single crystal of a pure stereoisomer or a suitable crystalline derivative provides unambiguous proof of the absolute configuration.

In the absence of a suitable crystal, chiroptical methods such as Circular Dichroism (CD) spectroscopy can be used. By comparing the experimentally obtained CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be assigned. Furthermore, the synthesis of the compound from a starting material of known absolute configuration can also be a powerful method for stereochemical assignment.

The elucidation of the relative stereochemistry, which describes the spatial relationship between the different chiral centers within the molecule (e.g., syn or anti), is often achieved through NMR spectroscopy, as mentioned earlier. The coupling constants between protons on adjacent chiral centers can provide valuable information about their dihedral angles and thus their relative orientation.

A comprehensive understanding of the stereochemistry of this compound is crucial for any further investigation into its biological activity or material properties, as different stereoisomers can exhibit vastly different effects.

Biological Roles and Metabolic Pathways Involving 3 Hydroxy 2,4 Dimethylhexanoic Acid Non Clinical Focus

Natural Occurrence and Isolation from Biological Sources

3-Hydroxy-2,4-dimethylhexanoic acid and its structural analogues are naturally occurring compounds that have been identified in a variety of organisms, ranging from fungi to marine invertebrates. Their presence is often associated with complex secondary metabolic pathways.

While the direct isolation of this compound from Dothideomycetes is not prominently documented in available literature, research into related fungal classes has identified structurally similar compounds. For instance, studies on pathogenic fungi have revealed the biosynthesis of dihydroxyhexanoic acid polymers. Specifically, research has identified that the compound 3,5-dihydroxyhexanoic acid (DHHA) is produced by polyketide synthases (PKS) in fungi such as Colletotrichum graminicola, a member of the Sordariomycetes class, which is closely related to Dothideomycetes. biorxiv.org These DHHA polymers are crucial for generating turgor pressure in the appressoria, the specialized infection structures used by the fungus to penetrate host tissues. biorxiv.org This highlights the role of similar short-chain hydroxy fatty acids in fundamental fungal biology and pathogenesis.

Marine sponges of the order Lithistida are a rich source of unique and biologically active peptides. From a New Caledonian collection of the marine sponge Homophymia sp., a series of complex cyclodepsipeptides known as homophymines have been isolated. biorxiv.org Analysis of these molecules revealed the presence of several unusual amino acid residues, including a derivative of dimethylhexanoic acid. The specific compound identified was not this compound itself, but rather a closely related amino acid derivative: (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid (D-allo-AHDMHA) . nih.gov This novel amino acid is a key structural component of the homophymine peptides.

Table 1: Natural Sources of this compound Derivatives

Compound NameSpecific Isomer/DerivativeSource OrganismOrganism ClassReference
Dihydroxyhexanoic Acid3,5-dihydroxyhexanoic acidColletotrichum graminicolaFungi (Sordariomycetes) biorxiv.org
Amino-hydroxy-dimethylhexanoic Acid(2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acidHomophymia sp.Marine Sponge (Lithistida) nih.gov

Role as a Building Block in Complex Biomolecular Structures

The unique structural features of this compound and its derivatives make them valuable building blocks in the biosynthesis of larger, more complex natural products and in synthetic chemistry applications.

The most well-documented role for a derivative of this compound is its incorporation into the structure of Homophymine A, a potent anti-HIV cyclodepsipeptide. biorxiv.org The structure of Homophymine A is a "head-to-side-chain" cyclodepsipeptide, meaning it has a macrocyclic ring closed by an ester bond. This complex molecule is composed of eleven amino acid residues and a polyketide-derived tail. nih.gov

The specific building block is (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid (D-allo-AHDMHA), an unprecedented amino acid at the time of its discovery. nih.gov This residue is located at a critical branching point in the peptide structure. The macrocyclic ring of Homophymine A is formed via an ester linkage between the C-terminal carboxylic acid and the β-hydroxyl group of this D-allo-AHDMHA residue, creating a 25-membered macrolactone. nih.gov

DNA-templated synthesis (DTS) is a powerful technique that uses the hybridization of DNA strands to facilitate chemical reactions, enabling the creation of large libraries of complex molecules like macrocycles. nih.govnih.gov This method allows for the translation of a DNA sequence into a specific chemical structure. nih.gov The synthesis involves attaching chemical building blocks to DNA "anticodons," which then bind to a complementary template strand, bringing the reactants into close proximity to drive the reaction. nih.gov

While a wide variety of building blocks, including α, β, and γ-amino acids, are used to generate structural diversity in these macrocycle libraries, the specific application of this compound as a building block in published DNA-templated library syntheses is not explicitly detailed in the reviewed scientific literature. However, its structural motifs—a carboxylic acid for amide bond formation and a hydroxyl group for potential esterification or other modifications—are characteristic of the types of bifunctional monomers employed in the construction of such libraries.

Table 2: Role as a Building Block

ApplicationSpecific Molecule Incorporating the Building BlockBuilding Block DerivativeRole of Building BlockReference
Natural Product BiosynthesisHomophymine A(2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acidForms a 25-membered macrolactone ring via an ester linkage at its β-hydroxyl group. nih.gov
Synthetic ChemistryDNA-Templated Macrocycle LibrariesNot specified in literaturePotentially as a bifunctional monomer for library diversification. nih.govnih.gov

Involvement in Biochemical Pathways

The biosynthesis of short, branched-chain fatty acids like this compound is characteristic of polyketide synthesis. Polyketide synthases (PKS) are large, multi-domain enzymes that iteratively condense simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to build a carbon chain. The methylation at positions 2 and 4 of the hexanoic acid backbone strongly suggests the incorporation of propionyl-CoA (via methylmalonyl-CoA) during the chain extension process by a PKS module. The hydroxyl group at position 3 is typically introduced by a ketoreductase (KR) domain within the PKS, which reduces a β-keto intermediate.

In fungi, the biosynthesis of the related 3,5-dihydroxyhexanoic acid has been linked to a specific polyketide synthase, PKS2, and an associated gene cluster. biorxiv.org In the case of the (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid found in Homophymia sp., the biosynthesis is likely more complex, involving a hybrid PKS-Non-Ribosomal Peptide Synthetase (NRPS) pathway. In such pathways, the polyketide chain is assembled by a PKS and then passed to an NRPS module, where an aminotransferase (AT) domain incorporates the amino group at the C-2 position, creating the final α-amino acid structure before its integration into the larger peptide.

Interaction with Enzyme Mechanisms and Protein-Ligand Systems

The structural characteristics of this compound, specifically its hydroxyl and carboxyl groups, as well as its methyl branches, suggest its potential to interact with various enzymes and proteins. Hydroxy acids are known to act as substrates or inhibitors in enzymatic reactions, thereby modulating metabolic pathways. For instance, the binding of similar small molecules to proteins, such as the interaction of 4-hydroxybenzoic acid with human serum albumin, is often driven by hydrogen bonds and van der Waals forces, indicating a potential mechanism by which this compound could engage with protein-ligand systems. nih.gov The stereochemistry of the molecule, resulting from its chiral centers, would likely play a critical role in the specificity and nature of these interactions.

Participation in Microbial Metabolic Processes

Short-chain fatty acids (SCFAs) are well-documented products of microbial metabolism, particularly within the gut microbiome. While direct evidence for the microbial production of this compound is not extensively detailed in the literature, the metabolic pathways for other branched-chain fatty acids provide a plausible context for its formation. Microorganisms can synthesize branched-chain fatty acids from the catabolism of branched-chain amino acids like leucine, valine, and isoleucine. It is conceivable that specific microbial species possess the enzymatic machinery to produce this compound as a metabolite, contributing to the complex milieu of organic acids in microbial environments.

Non-Clinical Implications of Biological Activity

Beyond its fundamental metabolic roles, the distinct chemical properties of this compound lend themselves to several non-clinical research and synthetic applications.

Utility as a Chiral Building Block in Advanced Chemical Synthesis

The presence of multiple chiral centers in this compound makes it a valuable chiral building block in stereoselective synthesis. Chiral molecules are essential in the development of complex organic molecules with specific biological activities. The defined three-dimensional arrangement of its functional groups can be exploited to construct larger, stereochemically complex targets. Similar chiral hydroxy acids have been utilized in the synthesis of natural products and pharmacologically active compounds, highlighting the potential of this compound in this field. researchgate.net

Influence on Cellular Processes and Gene Expression Studies

The broader class of short-chain fatty acids is known to influence cellular processes, including gene expression, often through the inhibition of histone deacetylases (HDACs). While specific studies on this compound are limited, it is plausible that it could exert similar effects. By altering histone acetylation, such compounds can modify chromatin structure and regulate the transcription of various genes. Further research into the interaction of this compound with cellular machinery could reveal its potential as a tool for studying gene regulation and cellular signaling pathways.

Research into Potential Antimicrobial Properties (as part of broader class of compounds)

Various fatty acids and their derivatives have demonstrated antimicrobial properties. For example, studies have shown that certain 3-hydroxypropanoic acid derivatives exhibit activity against multidrug-resistant bacteria and fungi. nih.gov The antimicrobial action of fatty acids is often attributed to their ability to disrupt bacterial cell membranes. While direct antimicrobial studies on this compound are not widely reported, its structural similarity to other bioactive fatty acids suggests it could be a candidate for investigation into its potential antimicrobial effects, contributing to the search for new antimicrobial agents.

Investigations into Immune Modulation in Model Systems

Currently, there is a notable absence of publicly available scientific literature and research data detailing the specific effects of this compound on the immune system in model systems. Extensive searches of scientific databases have not yielded any studies investigating the immunomodulatory properties of this particular compound.

Therefore, no information can be provided on its impact on immune cell proliferation, cytokine production, or other immunological parameters in non-clinical settings. Further research is required to determine if this compound has any biological role in immune modulation.

Analytical Characterization and Spectroscopic Analysis of 3 Hydroxy 2,4 Dimethylhexanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the complete assembly of the molecular puzzle.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that map the carbon and hydrogen framework of a molecule. For 3-Hydroxy-2,4-dimethylhexanoic acid, the ¹H NMR spectrum would display distinct signals for each unique proton, with their chemical shift (δ) indicating the local electronic environment, the integration revealing the number of protons, and the multiplicity (splitting pattern) showing the number of neighboring protons.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shift of these signals helps to identify the type of carbon (e.g., carbonyl, carbinol, alkyl).

Table 1: Predicted ¹H NMR Data for this compound

Atom Position Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H2 2.5 - 2.7 Quartet (q) 1H
H3 3.8 - 4.0 Multiplet (m) 1H
H4 1.6 - 1.8 Multiplet (m) 1H
H5 1.2 - 1.4 Multiplet (m) 2H
H6 0.9 - 1.0 Triplet (t) 3H
2-CH₃ 1.1 - 1.3 Doublet (d) 3H
4-CH₃ 0.9 - 1.1 Doublet (d) 3H
OH Variable Singlet (s, broad) 1H

Table 2: Predicted ¹³C NMR Data for this compound

Atom Position Predicted Chemical Shift (δ, ppm)
C1 (COOH) 175 - 180
C2 45 - 50
C3 (CH-OH) 70 - 75
C4 35 - 40
C5 25 - 30
C6 10 - 15
2-CH₃ 15 - 20

Advanced 2D NMR Techniques (e.g., COSY, HSQC)

To unambiguously assign the signals from ¹H and ¹³C NMR and to understand the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H2 and H3, H3 and H4, H4 and H5, and H5 and H6. It would also confirm the coupling between the methyl protons (2-CH₃ and 4-CH₃) and their respective methine protons (H2 and H4).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would allow for the definitive assignment of each carbon atom by linking it to its known proton signal. For example, the proton signal around 2.6 ppm would correlate with the carbon signal around 45-50 ppm, confirming their assignment as H2 and C2, respectively.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure. The molecular formula of this compound is C₈H₁₆O₃, with a monoisotopic mass of approximately 160.11 Da nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

LC-MS is a highly sensitive technique that separates compounds in a mixture via liquid chromatography before they enter the mass spectrometer. This is particularly useful for analyzing the compound in complex biological matrices or reaction mixtures. The separation prevents ion suppression and allows for the clear analysis of the target molecule. For this compound, LC-MS would typically be run using a reversed-phase column, and the compound would be detected and analyzed by the mass spectrometer as it elutes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of carboxylic acids and alcohols, this compound requires chemical derivatization to be analyzed by GC-MS researchgate.net. Common derivatization methods include esterification (e.g., methylation to form a methyl ester) and silylation (e.g., reaction with BSTFA to form a trimethylsilyl derivative) researchgate.netjfda-online.com. These modifications increase the compound's volatility and thermal stability. The resulting mass spectrum would show a molecular ion corresponding to the derivatized molecule. The fragmentation pattern of the derivative can provide structural information; for instance, the methyl ester of a 3-hydroxy fatty acid often yields a characteristic base peak at m/z 103 due to cleavage between C3 and C4 researchgate.net.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with LC that is well-suited for polar molecules like this compound.

Positive Ion Mode ([M+H]⁺): In this mode, the molecule is protonated, yielding a pseudomolecular ion at an m/z corresponding to the molecular weight plus the mass of a proton (161.12 Da).

Negative Ion Mode ([M-H]⁻): Due to the acidic carboxylic acid group, negative ion mode is often more sensitive. The molecule loses a proton, resulting in a pseudomolecular ion at an m/z corresponding to the molecular weight minus the mass of a proton (159.10 Da).

Tandem mass spectrometry (MS/MS) experiments on these precursor ions can induce fragmentation. Common fragmentation pathways for hydroxy carboxylic acids include the loss of water ([M+H - H₂O]⁺) and the loss of the carboxylic acid group ([M+H - HCOOH]⁺) libretexts.orgmiamioh.edu.

Table 3: Expected Ions in ESI-MS of this compound

Ionization Mode Ion Expected m/z
Positive [M+H]⁺ 161.12
Positive [M+Na]⁺ 183.10
Positive (Fragment) [M+H - H₂O]⁺ 143.11
Negative [M-H]⁻ 159.10

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is predicted to exhibit characteristic absorption bands corresponding to its hydroxyl and carboxylic acid moieties.

The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The carboxylic acid functional group presents two distinct and strong absorption bands: one for the carbonyl (C=O) stretch, typically appearing in the range of 1730-1700 cm⁻¹, and another for the O-H stretch of the carboxylic acid, which is also broad and overlaps with the alcohol O-H stretch in the 3300-2500 cm⁻¹ region. Additionally, C-O stretching vibrations for the alcohol and carboxylic acid would be expected in the 1320-1000 cm⁻¹ region. The presence of C-H bonds in the alkyl chain would be confirmed by stretching and bending vibrations in the 2960-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively.

Predicted Infrared Spectroscopy Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Type of Vibration
O-H (Alcohol and Carboxylic Acid)3300 - 2500Stretching (Broad)
C-H (Alkyl)2960 - 2850Stretching
C=O (Carboxylic Acid)1730 - 1700Stretching (Strong)
C-H (Alkyl)1470 - 1350Bending
C-O1320 - 1000Stretching

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, thereby providing definitive stereochemical assignment. nih.gov For a chiral molecule like this compound, which has multiple stereocenters, X-ray crystallography can elucidate the relative and absolute configuration of these centers, provided a suitable single crystal can be obtained. nih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines the pattern of diffracted X-rays. This data allows for the calculation of the electron density map of the molecule, from which the precise spatial coordinates of each atom can be determined. This provides unequivocal information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

Currently, there is no publicly available X-ray crystal structure for this compound. The successful application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a challenging and rate-limiting step in the analytical process. nih.gov

Complementary Chromatographic and Spectroscopic Methods

In addition to IR spectroscopy and X-ray crystallography, a suite of other analytical techniques is crucial for the comprehensive characterization of this compound. These methods are particularly useful for assessing purity, determining molecular weight, and providing further structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a relatively volatile compound like this compound, GC-MS is a highly effective analytical tool. The compound would first be vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern and the molecular weight of the compound, which serve as a "molecular fingerprint" for identification. Derivatization is often employed for hydroxy acids to increase their volatility and improve chromatographic separation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful hyphenated technique that is particularly useful for less volatile or thermally sensitive compounds. nih.gov The compound is first separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. LC-MS can provide information on the molecular weight and purity of this compound. Different ionization techniques, such as electrospray ionization (ESI), can be used to generate ions with minimal fragmentation, allowing for the clear determination of the molecular ion peak. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly requested in the outline, it is important to note that NMR spectroscopy (¹H and ¹³C) would be an indispensable tool for the structural elucidation of this compound. ¹H NMR would provide information about the number and types of protons and their connectivity, while ¹³C NMR would reveal the number and types of carbon atoms in the molecule. Advanced NMR techniques could also be used to help determine the relative stereochemistry of the chiral centers.

Summary of Complementary Analytical Methods

TechniqueInformation ProvidedApplicability to this compound
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds, molecular weight determination, and structural information from fragmentation patterns.Highly applicable, likely with derivatization to increase volatility.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation of non-volatile compounds, molecular weight determination, and purity assessment.Suitable for analysis without derivatization, providing molecular weight information.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural information, including connectivity of atoms and insights into stereochemistry.Essential for complete structural elucidation.

Structural Analogs and Derivatives of 3 Hydroxy 2,4 Dimethylhexanoic Acid

Comparative Analysis of Related Hydroxy Acids

A comparative analysis of hydroxy acids structurally related to 3-Hydroxy-2,4-dimethylhexanoic acid reveals a landscape of varied chemical features and synthetic accessibility. These analogs often differ in the position of the hydroxyl group, the pattern of alkyl substitution, or the presence of other functional groups.

The synthesis of hydroxy acids and their analogs involves a diverse array of chemical reactions, tailored to achieve specific stereochemistry and functional group placement. The structural modifications can range from simple changes in alkyl chain length to the introduction of aromatic rings and additional hydroxyl groups.

One common synthetic strategy involves the aldol (B89426) reaction, which is a powerful tool for forming carbon-carbon bonds and introducing hydroxyl groups. For instance, the synthesis of derivatives of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, a component of the antineoplastic didemnins, has been achieved through modifications of previously reported synthetic routes. rsc.org Another approach is the reaction of ketones with cyanide, followed by hydrolysis, to produce α-hydroxy acids, as seen in the two-step synthesis of 2-hydroxy-2,4-dimethylpentanoic acid. chegg.com

The position of the hydroxyl group is a key structural modification. General synthetic methods have been developed for producing 2-hydroxy, 3-hydroxy, and 4-hydroxy-alkyldimethylsulfonium salts by reacting cyclic ethers (like epoxides, oxetane, and tetrahydrofuran) with dimethyl sulfide (B99878) in the presence of trifluoromethanesulfonic acid. clockss.org This demonstrates a versatile method for accessing hydroxy acids with the hydroxyl group at different positions along the alkyl chain.

Further modifications include the introduction of aromatic moieties. For example, the stereoselective synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been reported, highlighting methods to control the stereochemistry of the hydroxyl and methyl groups. researchgate.net

The table below summarizes various structural analogs and the synthetic pathways used to obtain them.

Compound NameStructural Modification from this compoundSynthetic Pathway Highlight
2-Hydroxy-2,4-dimethylpentanoic acidHydroxyl group at C2, pentanoic acid chainTwo-step synthesis from a ketone using HCN/KCN followed by hydrolysis. chegg.com
(2S,4S)-4-Hydroxy-2,5-dimethyl-3-oxohexanoic acidHydroxyl group at C4, oxo group at C3, different methylationModification of existing synthetic routes, details not specified in the abstract. rsc.org
3-Hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acidPhenyl group at C3, propanoic acid chainStereoselective synthesis methods are employed. researchgate.net
2-Hydroxy, 3-Hydroxy, and 4-Hydroxy-alkyldimethylsulfonium saltsGeneral class, variable hydroxyl positionReaction of cyclic ethers with dimethyl sulfide and trifluoromethanesulfonic acid. clockss.org

The relationship between the chemical structure of hydroxy acids and their activity in non-clinical assays is a critical area of research. These studies often focus on properties like antioxidant capacity or other biological interactions. While specific data for this compound is limited in the provided results, the principles can be understood from related compounds.

For hydroxycinnamic acids, the number and position of hydroxyl groups on the aromatic ring are crucial for their antioxidant activity. core.ac.uk The presence of an ortho-dihydroxy (catechol) group significantly enhances antioxidant potential, while having three hydroxyl groups does not necessarily lead to better activity. core.ac.uk Furthermore, for hydroxycinnamic acid derivatives, a para-hydroxyl on the phenolic ring, a C7-C8 double bond, and a methyl-esterified carboxyl group were found to be critical for synergistic effects with other compounds in certain cancer cell lines. nih.gov

In the case of hydroxy-2,3-diarylxanthones, having two hydroxyl groups is necessary for efficient antioxidant reactivity. rsc.org The position of these groups on the phenyl rings also modulates activity, with meta and para positions conferring enhanced reactivity. rsc.org

Studies on hydroxyphenylacetic acids and their derivatives have shown that the presence of a hydroxyl group on the aromatic moiety, which can act as an electron-donating group, contributes to their radical scavenging activity. mdpi.com The antioxidant activity of hydroxyalkyl esters derived from these acids did not show a consistent trend with increasing alkyl chain length. mdpi.com

The table below outlines key structure-activity relationship findings for different classes of hydroxy acids in non-clinical contexts.

Class of Hydroxy AcidKey Structural Features Influencing ActivityContext of Activity Assessment
Hydroxycinnamic acidsNumber and position of hydroxyl groups (catechol moiety is significant), unsaturated side chain, esterification of carboxylic function. core.ac.uknih.govIn vitro antioxidant assays (e.g., DPPH, LDL peroxidation). core.ac.uk
Hydroxy-2,3-diarylxanthonesRequirement of two hydroxyl groups, specific substitution patterns on the phenyl rings. rsc.orgAntioxidant reactivity with various radicals and protection against oxidative stress in cell culture. rsc.org
Hydroxyphenylacetic acidsPresence of a hydroxyl group on the aromatic ring, other substituents (hydroxyl or methoxy (B1213986) groups). mdpi.comIn vitro antioxidant assays (DPPH, ABTS). mdpi.com
Organic hydroxy acidsGeneral structural features.Choleretic activity (bile secretion). nih.gov

Synthesis and Characterization of Esters and Other Derivatives of this compound

The derivatization of this compound, particularly through the formation of esters, amides, and other functional group modifications, is a key strategy for altering its physicochemical properties, such as lipophilicity and stability.

While specific biosynthetic pathways for the derivatization of this compound are not detailed in the provided search results, various synthetic methodologies for creating derivatives of related hydroxy acids are well-documented. These methods provide a framework for how this compound could be similarly modified.

Esterification is a common derivatization strategy. Novel lipophilic hydroxyalkyl esters have been synthesized from hydroxyphenylacetic acids using Fischer esterification with α,ω-diols of varying chain lengths, resulting in good to excellent yields. mdpi.com Another method employed for synthesizing diesters is the Mitsunobu reaction. mdpi.com

Other derivatives can also be synthesized. For example, starting from a methyl ester of a related hydroxy acid, saponification can yield the corresponding carboxylic acid, while reaction with hydrazine (B178648) hydrate (B1144303) can produce the hydrazide. nih.gov These intermediates can then be used to create a wider range of derivatives, such as N-alkyl propanamides. nih.gov

The table below details different derivatization methods and the types of derivatives produced for related hydroxy acids.

Starting Material ClassDerivatization MethodDerivative Produced
Hydroxyphenylacetic acidsFischer esterification with α,ω-diolsHydroxyalkyl esters. mdpi.com
Hydroxybutyl esters and hydroxyphenylacetic acidsMitsunobu reactionButyl diarylacetates (diesters). mdpi.com
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateSaponification (with KOH)3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid. nih.gov
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateHydrazinolysis (with hydrazine hydrate)3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide. nih.gov
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazideReaction with NaNO2 and subsequent reaction with aminesN-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides. nih.gov

Theoretical and Computational Studies on 3 Hydroxy 2,4 Dimethylhexanoic Acid

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of molecular modeling is molecular docking, a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in drug discovery for predicting the interaction between a small molecule, like 3-Hydroxy-2,4-dimethylhexanoic acid, and a protein target.

The process of molecular docking involves several steps:

Target and Ligand Preparation: Three-dimensional structures of both the target protein and the ligand (in this case, this compound) are required. If an experimental structure of the target is unavailable, it can often be generated using computational methods like comparative or ab initio modeling. mdpi.com

Binding Site Identification: The region on the protein where the ligand is expected to bind is identified. This can be a known active site or predicted using various algorithms. mdpi.com

Conformational Sampling: The docking software explores a vast number of possible conformations and orientations of the ligand within the binding site.

Scoring: A scoring function is used to rank the generated poses, estimating the binding affinity. Lower scores typically indicate a more favorable interaction. mdpi.com

While specific docking studies on this compound are not extensively detailed in publicly available literature, the principles of molecular docking can be applied to predict its potential interactions with various biological targets. For instance, docking simulations could be employed to investigate its binding to enzymes or receptors, providing hypotheses about its mechanism of action that can be tested experimentally. The insights from such simulations are crucial for understanding how the compound might exert a biological effect.

Application of Quantum Chemical Calculations to Compound Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. These calculations can predict a wide range of molecular properties with a high degree of accuracy. For this compound, quantum chemical methods can be used to determine its optimized geometry, vibrational frequencies, and electronic properties such as molecular orbital energies and charge distribution.

Computed properties for a mixture of diastereomers of this compound are available in public databases. nih.gov These properties, calculated using computational methods, provide valuable information about the molecule.

Computed Properties of this compound (Mixture of Diastereomers)

PropertyValueMethod/Source
Molecular Weight160.21 g/mol PubChem 2.1
XLogP31.4XLogP3 3.0
Hydrogen Bond Donor Count2Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count3Cactvs 3.4.6.11
Rotatable Bond Count5Cactvs 3.4.6.11
Exact Mass160.109944368 DaPubChem 2.1
Monoisotopic Mass160.109944368 DaPubChem 2.1
Topological Polar Surface Area57.5 ŲCactvs 3.4.6.11
Heavy Atom Count11Cactvs 3.4.6.11
Complexity133Cactvs 3.4.6.11

These computed properties offer a foundational understanding of the physicochemical characteristics of this compound, which is essential for predicting its behavior in various environments.

Computational Prediction of Structure-Activity Relationships (non-clinical)

Computational methods can be used to establish structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of this compound in silico and calculating the corresponding changes in predicted activity, researchers can identify key structural features that are important for its function.

Generating Analogs: Creating a virtual library of compounds that are structurally similar to this compound but with specific modifications.

Descriptor Calculation: For each analog, a set of molecular descriptors (physicochemical, topological, etc.) is calculated.

QSAR Modeling: A quantitative structure-activity relationship (QSAR) model is then developed to correlate these descriptors with a predicted biological activity.

This approach allows for the rational design of new compounds with potentially enhanced or modified activities. For example, by analyzing the impact of changing the length of the alkyl chain or the position of the hydroxyl and methyl groups, researchers can gain insights into the structural requirements for a desired biological effect. These computational predictions can then prioritize which novel compounds should be synthesized and tested experimentally, thereby accelerating the discovery process.

Future Research Directions and Unexplored Avenues

Advancements in Stereoselective and Enantioselective Synthesis Methodologies

The complex stereochemistry of 3-hydroxy-2,4-dimethylhexanoic acid presents a significant synthetic challenge, and future research will undoubtedly focus on developing more efficient and selective methods for its preparation. Current approaches to analogous β-hydroxy carboxylic acids often rely on established methodologies like the aldol (B89426) reaction. Future advancements will likely leverage and refine these techniques.

A promising avenue lies in the application of chiral auxiliaries , such as oxazolidinones (Evans auxiliaries), to control the stereochemical outcome of the synthesis. This method has been successfully employed in the stereoselective synthesis of structurally similar compounds like (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. Research could focus on optimizing the reaction conditions and the choice of chiral auxiliary to achieve high diastereoselectivity for the specific stereoisomers of this compound.

Furthermore, the field of organocatalysis offers a powerful toolkit for asymmetric synthesis. Future investigations could explore the use of chiral organocatalysts to promote enantioselective aldol reactions, providing a metal-free and environmentally benign route to the desired stereoisomers. The development of novel catalysts tailored for substrates bearing multiple methyl branches will be a key challenge.

A data table summarizing potential stereoselective synthetic approaches is presented below:

Synthetic ApproachKey FeaturesPotential for this compound Synthesis
Chiral Auxiliary-Mediated Aldol Reaction Utilizes a covalently attached chiral molecule to direct stereoselective bond formation.High potential for controlling the multiple stereocenters of the target molecule.
Organocatalysis Employs small chiral organic molecules as catalysts.Offers a metal-free and potentially more sustainable synthetic route.
Enzyme-Catalyzed Reactions Utilizes enzymes to catalyze stereospecific reactions.Could provide high enantioselectivity under mild reaction conditions.

Elucidation of Novel Biosynthetic Pathways and Metabolic Engineering Strategies

The natural origin, if any, of this compound remains unknown. A significant area of future research will be the exploration of its potential biosynthesis in microorganisms or plants. The structure of the compound, with its characteristic hydroxyl and methyl groups, suggests a possible origin from polyketide synthase (PKS) pathways. These enzyme complexes are responsible for the biosynthesis of a vast array of natural products. Future work could involve screening microbial libraries for the production of this or related compounds and subsequent identification and characterization of the responsible PKS gene clusters.

Once a biosynthetic pathway is identified, or if a de novo pathway is designed, metabolic engineering will be a crucial tool for the sustainable production of this compound. This could involve expressing the relevant biosynthetic genes in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov Engineering the host's metabolism to increase the supply of precursor molecules, such as propionyl-CoA and methylmalonyl-CoA, would be essential for optimizing product yields. oup.com

Strategies for metabolic engineering could include:

Overexpression of key biosynthetic enzymes.

Deletion of competing metabolic pathways.

Optimization of fermentation conditions.

A table outlining potential metabolic engineering strategies is provided below:

StrategyDescriptionExpected Outcome
Heterologous Expression of PKS Introducing the gene cluster responsible for biosynthesis into a well-characterized host organism.Production of this compound in a controlled fermentation process.
Precursor Supply Engineering Modifying the host's central metabolism to channel more carbon towards the required building blocks.Increased titers and yields of the target compound.
Pathway Optimization Fine-tuning the expression levels of individual biosynthetic genes to balance pathway flux.Improved efficiency and reduced accumulation of inhibitory intermediates.

Discovery of Undiscovered Biological Roles and Applications in Basic Science

The biological function of this compound is currently a complete mystery. However, its structural similarity to other known bioactive molecules, particularly branched-chain fatty acids (BCFAs) , suggests several exciting avenues for investigation. BCFAs are increasingly recognized for their important roles in various physiological processes. dellait.comoup.com

Future research should focus on exploring whether this compound plays a role in:

Gut Microbiota Modulation: BCFAs are known to be produced by gut bacteria and can influence the composition and function of the gut microbiome. dellait.comoup.com Investigating the effect of this compound on different bacterial species could reveal its potential as a prebiotic or a modulator of gut health.

Immune System Regulation: Some BCFAs have demonstrated anti-inflammatory properties. ontosight.ai It would be valuable to screen this compound for its ability to modulate immune cell responses and cytokine production.

Cellular Signaling: Fatty acids can act as signaling molecules, influencing various cellular processes. Research could explore if this compound interacts with specific receptors or signaling pathways, potentially impacting metabolism or cell proliferation. oup.com

The discovery of a novel biological role for this compound would open up new avenues for its application in basic science and potentially in medicine.

Development of Innovative Analytical Techniques for Comprehensive Chemical and Biological Profiling

To facilitate research into its synthesis, biosynthesis, and biological roles, the development of robust and sensitive analytical methods for this compound is paramount. The presence of multiple stereoisomers necessitates the use of chiral analytical techniques .

Future research in this area should focus on:

Chiral Chromatography: Developing high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods using chiral stationary phases to separate and quantify the different stereoisomers of the compound. nih.gov An alternative approach is the derivatization of the acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column. dntb.gov.ua

Mass Spectrometry (MS): Coupling chromatographic separation with mass spectrometry will enable sensitive detection and structural characterization of the compound and its metabolites in complex biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, potentially with the use of chiral solvating agents, will be invaluable for the unambiguous determination of the absolute configuration of the different stereoisomers.

A summary of potential analytical techniques is provided in the table below:

Analytical TechniqueApplication
Chiral HPLC/GC Separation and quantification of individual stereoisomers.
LC-MS/MS Sensitive detection and identification in complex matrices.
NMR Spectroscopy Unambiguous structural elucidation and stereochemical assignment.

By advancing our understanding of its synthesis, biosynthesis, biological activity, and analysis, the scientific community can unlock the full potential of this intriguing and understudied chemical compound.

Q & A

Q. What analytical methods are recommended for purity assessment and structural confirmation of 3-Hydroxy-2,4-dimethylhexanoic acid?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Use a hexane/ethyl ether/acetic acid (60:40:2 v/v) solvent system to assess purity (>98%). Spots can be visualized under UV or iodine vapor .
  • Gas Chromatography (GC): Quantify purity with flame ionization detection (FID), ensuring retention time alignment with authentic standards .
  • Mass Spectrometry (MS): Confirm molecular identity via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) for accurate mass-to-charge (m/z) ratios .

Q. How can researchers optimize solubility and storage conditions for this compound in experimental workflows?

Methodological Answer:

  • Solubility: Dissolve in polar solvents like ethanol, methanol, or chloroform for biochemical assays. For aqueous buffers, consider derivatization (e.g., ester formation) to enhance solubility .
  • Storage: Store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Aliquot to avoid repeated freeze-thaw cycles .

Q. What are the primary biochemical roles of this compound in metabolic studies?

Methodological Answer:

  • Mitochondrial β-Oxidation: Monitor accumulation in serum or urine as a biomarker for mitochondrial disorders (e.g., long-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency) using stable isotope dilution-GC-MS .
  • Diabetic Ketoacidosis: Quantify abnormal metabolite levels via LC-MS in patient samples, correlating with ketone body dynamics .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved, and what challenges arise in diastereomer separation?

Methodological Answer:

  • Stereoselective Routes:
    • Evans Aldol Reaction: Use chiral oxazolidinone auxiliaries to install stereocenters. For example, alkylate L-valine-derived oxazolidinones with methyl iodide under kinetic control .
    • Ruthenium-Catalyzed Reduction: Employ TsDPEN complexes with formic acid or isopropanol for enantioselective reduction of diketones, yielding (R)- or (S)-configured hydroxy acids .
  • Diastereomer Separation:
    • Use flash chromatography with silica gel and gradient elution (hexane/ethyl acetate).
    • Optimize crystallization conditions (e.g., hexane/ethanol mixtures) to isolate dominant diastereomers .

Q. How should researchers address contradictions in metabolic data involving this compound across different disease models?

Methodological Answer:

  • Method Validation: Cross-validate findings using orthogonal techniques (e.g., GC-MS vs. LC-MS) to rule out matrix effects or ionization biases .
  • Kinetic Profiling: Perform time-course studies in fibroblast cultures to distinguish primary metabolic defects from secondary accumulations .
  • Statistical Modeling: Apply multivariate analysis (e.g., PCA) to disentangle confounding variables in patient cohorts .

Q. What strategies are effective for studying enzyme-substrate interactions involving this compound in vitro?

Methodological Answer:

  • Enzyme Kinetics:
    • Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) with dehydrogenases or acyl-CoA synthetases.
    • Monitor NADH/NAD+ redox shifts spectrophotometrically at 340 nm for dehydrogenase activity .
  • Isotope Labeling: Synthesize <sup>13</sup>C- or <sup>2</sup>H-labeled analogs to trace metabolic flux in cell lysates .

Q. How can researchers design experiments to investigate the compound’s role in lipid membrane dynamics?

Methodological Answer:

  • Langmuir-Blodgett Monolayers: Measure surface pressure-area isotherms to assess incorporation into lipid bilayers.
  • DSC Analysis: Use differential scanning calorimetry to study phase transition temperatures in membrane models .
  • Fluorescence Anisotropy: Label with BODIPY probes to evaluate membrane fluidity changes in live cells .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Purity AnalysisTLC, GC-MS, ESI-MS
Stereoselective SynthesisEvans Aldol, Ruthenium TsDPEN catalysis
Metabolic ProfilingStable isotope-GC-MS, LC-MS/MS
Enzyme Interaction StudiesSPR, Fluorescence Polarization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.